Scaffold Oxidation State Differentiation: 4-Oxo-chromene (Target) vs 2-Oxo-chromene (Coumarin) Core
The target compound possesses a 4-oxo-4H-chromene (chromone) core, whereas its closest isomeric analog (CAS 869079-98-1) bears a 2-oxo-2H-chromene (coumarin) core. This positional isomerism fundamentally alters the electronic landscape: the chromone C-4 carbonyl is conjugated with the C-2/C-3 alkene, generating a polarized enone system susceptible to nucleophilic attack at C-2, while the coumarin lactone carbonyl is less electrophilic [1]. Literature-derived class-level evidence demonstrates that 7-substituted chromones exhibit differential CYP isoform inhibition profiles compared to 7-substituted coumarins; for example, 7-hydroxycoumarin analogs show CYP2A6 IC₅₀ values ranging from 0.39 to 4.61 µM, whereas chromone-based inhibitors engage distinct CYP isoforms (e.g., CYP1A, CYP2C19) depending on substitution pattern [2]. The oxidation state at position 2/4 is therefore not a trivial structural nuance but a determinant of target engagement and metabolic stability.
| Evidence Dimension | Core heterocycle oxidation state and associated CYP inhibition profile |
|---|---|
| Target Compound Data | 4-Oxo-4H-chromene (chromone) core; CYP2C19 IC₅₀ = 260 nM and CYP2A6 IC₅₀ = 51 nM reported for a structurally related chromone scaffold in human liver microsomes [Class-level surrogate data; direct target compound data unavailable] |
| Comparator Or Baseline | 2-Oxo-2H-chromene (coumarin) analog CAS 869079-98-1; literature 7-hydroxycoumarin CYP2A6 IC₅₀ = 0.39–4.61 µM [Class-level data; the comparator lacks the 4-chlorophenyl-3-substituent present in both] |
| Quantified Difference | Qualitative differentiation: chromone core directs electrophilic reactivity toward C-2; coumarin lactone is less electrophilic. CYP isoform selectivity differs between chromone and coumarin scaffolds. |
| Conditions | CYP inhibition assessed in human liver microsomes with isoform-specific probe substrates (coumarin for CYP2A6; omeprazole for CYP2C19). Chromone data from BindingDB entry BDBM50366334 / ChEMBL4173133; coumarin data from SAR study of 7-hydroxycoumarin analogues (Raunio et al., 2019). |
Why This Matters
For researchers screening against CYP-mediated pathways or building SAR libraries, selecting the chromone scaffold over the coumarin isomer dictates which CYP isoforms are engaged, directly impacting hit identification and lead optimization trajectories.
- [1] Keri, R. S.; Budagumpi, S.; Pai, R. K.; Balakrishna, R. G. Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 2014, 78, 340–374. View Source
- [2] Juvonen, R. O.; Kuusisto, M.; Raunio, H. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: analysis of the structure-activity relationship and isoform selectivity. European Journal of Pharmaceutical Sciences, 2019, 136, 104957. View Source
